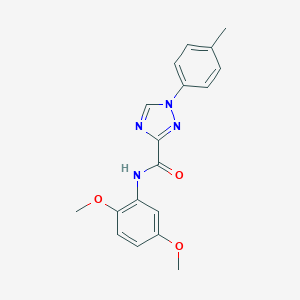
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits low toxicity towards normal cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low toxicity towards normal cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Furthermore, studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2,5-dimethoxybenzaldehyde to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxaldehyde. This intermediate product is then reacted with ethyl acetoacetate to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxylic acid ethyl ester. The final product is obtained by reacting the ethyl ester with triethyl orthoformate and ammonium acetate in the presence of acetic acid.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-6-13(7-5-12)22-11-19-17(21-22)18(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-11H,1-3H3,(H,20,23) |
InChI Key |
FNTHQCZXBUIALF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)

